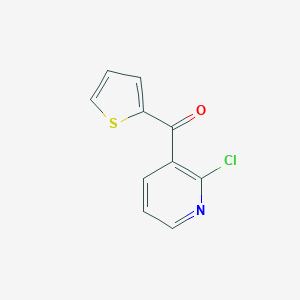

2-Chloro-3-(2-thenoyl)pyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-chloropyridin-3-yl)-thiophen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNOS/c11-10-7(3-1-5-12-10)9(13)8-4-2-6-14-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOABLMHZQMXLBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10568823 | |

| Record name | (2-Chloropyridin-3-yl)(thiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125035-34-9 | |

| Record name | (2-Chloropyridin-3-yl)(thiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 3 2 Thenoyl Pyridine

Derivatization Strategies for Analog Development

The structure of 2-Chloro-3-(2-thenoyl)pyridine offers two primary sites for chemical modification to generate a library of analogs: the thenoyl group and the pyridine (B92270) ring. Such derivatization is crucial for exploring structure-activity relationships in medicinal chemistry.

The thenoyl group, consisting of a ketone and a thiophene (B33073) ring, is amenable to various chemical transformations. The carbonyl group can be targeted through:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride, opening pathways to new esters or ethers.

Reductive Amination: The ketone can be converted into an amine through reaction with an amine and a reducing agent.

Wittig-type Reactions: The carbonyl can be transformed into an alkene.

The thiophene ring itself is an electron-rich aromatic system that can undergo electrophilic substitution reactions, such as nitration or halogenation, typically at the 5-position, to introduce further diversity.

The pyridine ring, particularly with its chloro-substituent, is a versatile handle for modification. The electron-poor nature of the pyridine ring, exacerbated by the chlorine atom, makes the C-2 position susceptible to nucleophilic aromatic substitution (SNAr). nih.gov This allows the chlorine atom to be displaced by a wide range of nucleophiles.

Furthermore, the chlorine atom serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as:

Suzuki Coupling: To form new carbon-carbon bonds with boronic acids.

Buchwald-Hartwig Amination: To form carbon-nitrogen bonds with various amines.

Sonogashira Coupling: To introduce alkyne moieties.

Direct C-H functionalization at other positions on the pyridine ring represents a more advanced strategy for modification, though it can be challenging due to the inherent reactivity of the pyridine nucleus. rsc.orgresearchgate.net

Table 1: Examples of Pyridine Ring Modifications via SNAr This table is illustrative and shows potential reactions based on the known reactivity of 2-chloropyridines.

| Nucleophile | Reagent Example | Resulting Functional Group at C-2 |

|---|---|---|

| Alkoxide | Sodium Methoxide (NaOMe) | Methoxy (-OCH₃) |

| Amine | Ammonia (NH₃) or Benzylamine | Amino (-NH₂) or Benzylamino |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Phenylthio (-SPh) |

Methodological Advancements in Pyridine Synthesis

The synthesis of the core pyridine scaffold has evolved significantly, with modern research emphasizing efficiency, safety, and environmental responsibility.

In an effort to develop more sustainable and cost-effective synthetic methods, catalyst-free approaches to pyridine synthesis have gained considerable attention. These methods often rely on the intrinsic reactivity of the starting materials under specific conditions, such as thermal or solvent-free protocols.

Multicomponent reactions (MCRs) are particularly prominent in this area. For example, the synthesis of substituted 2-aminopyridines has been achieved by simply stirring a mixture of an acetophenone (B1666503) derivative, malononitrile, an aldehyde, and ammonium (B1175870) carbonate at room temperature under solvent-free conditions. mdpi.comsemanticscholar.org Another approach describes the catalyst-free, one-pot synthesis of pyridine derivatives by reacting primary amines, carbon disulfide, and 2-chloro-1,3-dicarbonyl compounds in water. scirp.org These methods are advantageous due to their operational simplicity, reduced cost, and avoidance of potentially toxic metal catalysts. bibliomed.org

Table 2: Overview of Selected Catalyst-Free Pyridine Syntheses

| Reactants | Conditions | Product Type | Reference |

|---|---|---|---|

| Acetophenone, Malononitrile, Aldehyde, Ammonium Carbonate | Room Temperature, Solvent-Free | 2-Aminopyridines | mdpi.comsemanticscholar.org |

| N-hetaryl ureas, Alcohols | Heating | N-pyridin-2-yl carbamates | rsc.org |

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like pyridines. bohrium.com The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.

Key green strategies in pyridine synthesis include:

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically shorten reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating. nih.gov

Use of Green Solvents: Replacing traditional volatile organic compounds with environmentally benign solvents like water or ethanol, or performing reactions under solvent-free conditions, significantly reduces the environmental footprint of a synthesis. scirp.org

Multicomponent Reactions (MCRs): As mentioned previously, MCRs are inherently green as they combine multiple reactants in a single step, which increases atom economy, reduces the number of purification steps, and minimizes waste generation. bohrium.comsioc-journal.cn

Visible-Light Photoredox Catalysis: This emerging technique uses light as a traceless reagent to drive reactions, often under mild, room-temperature conditions, representing an energy-efficient and green approach. rsc.org

Table 3: Application of Green Chemistry Principles in Pyridine Synthesis

| Green Principle | Method | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Energy Efficiency | Microwave Irradiation | Ethanol, 2-7 min | Excellent yields (82-94%), short reaction time | nih.gov |

| Safer Solvents | Reaction in Water | - | Environmentally friendly, facile work-up | scirp.org |

| Atom Economy | Four-Component Reaction | Solvent-Free, Room Temp. | High yields, simple, avoids solvents and catalyst | mdpi.com |

Reactivity and Chemical Transformations of 2 Chloro 3 2 Thenoyl Pyridine

Nucleophilic Substitution Reactions at the Pyridine (B92270) C-2 Halogen

The chlorine atom at the C-2 position of the pyridine ring is susceptible to nucleophilic substitution. This reactivity is enhanced by the electron-withdrawing nature of the adjacent ring nitrogen, which stabilizes the intermediate formed during the reaction. vaia.com The presence of the thenoyl group at the 3-position can further influence this reactivity.

A variety of nucleophiles can displace the C-2 chlorine. For instance, reactions with amines can lead to the formation of the corresponding 2-amino-3-(2-thenoyl)pyridine derivatives. This type of reaction is a common strategy for introducing nitrogen-containing substituents onto the pyridine ring.

| Nucleophile | Product | Reaction Conditions | Reference |

| Amines | 2-Amino-3-(2-thenoyl)pyridine derivatives | Varies depending on the amine | researchgate.net |

| Alkoxides | 2-Alkoxy-3-(2-thenoyl)pyridine derivatives | Typically in the presence of a base | abertay.ac.uk |

| Thiolates | 2-(Alkylthio)-3-(2-thenoyl)pyridine derivatives | Often requires a base |

The ease of these substitution reactions can be influenced by the specific nucleophile used and the reaction conditions, such as temperature and solvent.

Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring

In contrast to the electron-deficient pyridine ring, the thiophene ring is electron-rich and readily undergoes electrophilic aromatic substitution. st-andrews.ac.ukresearchgate.net The sulfur atom in the thiophene ring donates electron density, activating the ring towards attack by electrophiles. researchgate.net The position of substitution on the thiophene ring is influenced by both the activating effect of the sulfur atom and the deactivating effect of the thenoyl group.

| Reaction | Reagents | Typical Product | Reference |

| Nitration | Nitrating mixture (e.g., HNO₃/H₂SO₄) | Nitro-substituted thiophene ring | st-andrews.ac.uk |

| Halogenation | Halogen (e.g., Br₂, Cl₂) with a Lewis acid | Halo-substituted thiophene ring | st-andrews.ac.uk |

| Friedel-Crafts Acylation | Acyl chloride or anhydride (B1165640) with a Lewis acid | Acyl-substituted thiophene ring | st-andrews.ac.uk |

Reactions Involving the Ketone Carbonyl Group

The ketone carbonyl group in 2-Chloro-3-(2-thenoyl)pyridine is a site for various nucleophilic addition and condensation reactions. It can be reduced to a secondary alcohol or undergo reactions with organometallic reagents to form tertiary alcohols.

Condensation reactions with hydrazines or substituted hydrazines can lead to the formation of pyrazole (B372694) derivatives. ufsm.br For example, reaction with 2-thiophenecarboxylic hydrazide can yield 1-(2-thenoyl)-substituted pyrazoles. ufsm.br These reactions are often used to construct new heterocyclic rings.

| Reagent | Product Type | Reaction Type | Reference |

| Hydrazine | Pyrazole derivative | Condensation | ufsm.br |

| Sodium borohydride | Secondary alcohol | Reduction | |

| Grignard reagents | Tertiary alcohol | Nucleophilic addition |

Pyridine Nitrogen and Thiophene Sulfur Atom Reactivity

The nitrogen atom of the pyridine ring possesses a lone pair of electrons and can act as a base or a nucleophile. It can be protonated by acids or alkylated to form pyridinium (B92312) salts. Oxidation of the pyridine nitrogen, for instance with a peracid, can lead to the formation of the corresponding N-oxide. bhu.ac.in Pyridine-N-oxides can exhibit different reactivity patterns compared to the parent pyridine, sometimes facilitating electrophilic substitution at the C-4 position. bhu.ac.in

The sulfur atom in the thiophene ring is generally less reactive than the pyridine nitrogen. However, it can be oxidized under strong oxidizing conditions. The thiophilicity of certain transition metals can also lead to coordination with the sulfur atom, which can influence the catalytic activity in cross-coupling reactions. researchgate.net

Ring-Opening and Cyclization Reactions of Related Heterocycles

While direct ring-opening of 2-Chloro-3-(2-thenoyl)pyridine itself is not commonly reported, related heterocyclic systems can undergo such transformations. For instance, the Thorpe-Ziegler cyclization of related nitriles can be used to synthesize fused pyridine systems like thieno[2,3-b]pyridines. researchgate.net

Furthermore, cyclization reactions are a key strategy for building more complex heterocyclic structures from precursors containing the 2-Chloro-3-(2-thenoyl)pyridine scaffold. For example, intramolecular cyclization reactions can be designed to form fused ring systems incorporating the pyridine and thiophene moieties. The specific reaction pathways and resulting products are highly dependent on the substituents present on the starting material and the reaction conditions employed. For instance, the reaction of related 2-chloro-3-cyanopyridines with dinucleophiles can lead to the formation of fused heterocyclic systems.

Advanced Spectroscopic and Chromatographic Characterization of 2 Chloro 3 2 Thenoyl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. In the case of 2-Chloro-3-(2-thenoyl)pyridine, ¹H NMR provides valuable information about the chemical environment of the hydrogen atoms within the molecule.

The ¹H NMR spectrum of a related compound, 2-chloro-3-hydroxypyridine, shows distinct signals corresponding to the protons on the pyridine (B92270) ring. chemicalbook.com For 2-Chloro-3-(2-thenoyl)pyridine, one would expect to observe signals for the protons on both the pyridine and thiophene (B33073) rings. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the chlorine atom and the carbonyl group, as well as the aromatic nature of the rings.

Expected ¹H NMR Spectral Data for 2-Chloro-3-(2-thenoyl)pyridine:

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Pyridine H-4 | 7.8 - 8.2 | dd | J = 4.8, 1.5 |

| Pyridine H-5 | 7.2 - 7.6 | dd | J = 7.6, 4.8 |

| Pyridine H-6 | 8.4 - 8.8 | dd | J = 7.6, 1.5 |

| Thiophene H-3' | 7.0 - 7.4 | dd | J = 3.6, 1.2 |

| Thiophene H-4' | 7.5 - 7.9 | dd | J = 5.0, 3.6 |

| Thiophene H-5' | 7.6 - 8.0 | dd | J = 5.0, 1.2 |

Note: This is a hypothetical data table based on known chemical shift ranges for similar structures. Actual values may vary.

Similarly, ¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The carbonyl carbon, for instance, would appear at a characteristic downfield chemical shift.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. libretexts.org For 2-Chloro-3-(2-thenoyl)pyridine (C₁₀H₆ClNOS), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of the chlorine atom, an isotopic peak (M+2) at approximately one-third the intensity of the M⁺ peak would also be observed, which is characteristic of compounds containing a single chlorine atom.

The fragmentation of the molecular ion provides structural clues. libretexts.org Common fragmentation pathways for ketones involve cleavage adjacent to the carbonyl group. libretexts.org For 2-Chloro-3-(2-thenoyl)pyridine, this could lead to the formation of several key fragment ions:

Potential Fragmentation Patterns in the Mass Spectrum of 2-Chloro-3-(2-thenoyl)pyridine:

| Fragment Ion | Structure | Expected m/z |

| [M - Cl]⁺ | [C₁₀H₆NOS]⁺ | 192 |

| [C₄H₃S-CO]⁺ | Thenoyl cation | 111 |

| [C₅H₃ClN]⁺ | 2-Chloropyridinyl cation | 112 |

The base peak in the spectrum is often the most stable fragment ion. libretexts.org The analysis of these fragments helps to confirm the connectivity of the pyridine and thiophene rings through the carbonyl linker.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. americanpharmaceuticalreview.com

Key IR and Raman Bands for 2-Chloro-3-(2-thenoyl)pyridine:

C=O Stretch: A strong absorption band in the IR spectrum, typically between 1650 and 1700 cm⁻¹, is characteristic of the carbonyl group of the ketone.

C-Cl Stretch: The carbon-chlorine bond will exhibit a stretching vibration in the fingerprint region of the IR spectrum, generally in the range of 600-800 cm⁻¹. docbrown.info

Aromatic C-H Stretch: Both the pyridine and thiophene rings will show C-H stretching vibrations above 3000 cm⁻¹.

Aromatic Ring Vibrations: Characteristic C=C and C=N stretching vibrations for the pyridine and thiophene rings will appear in the 1400-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, non-polar bonds like the C-S bond in the thiophene ring often give rise to more intense Raman signals. Differences in the IR and Raman spectra can also provide insights into the molecular symmetry. americanpharmaceuticalreview.com

X-ray Crystallography for Solid-State Structure Determination of Analogs

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. anton-paar.comwikipedia.org While a crystal structure for 2-Chloro-3-(2-thenoyl)pyridine itself may not be readily available in public databases, the analysis of analogs provides crucial insights into the expected molecular geometry, bond lengths, and bond angles. nih.gov

For instance, the crystal structures of related thenoylpyridine derivatives would reveal the planarity of the aromatic rings and the torsion angle between the pyridine and thiophene moieties. This information is invaluable for understanding intermolecular interactions in the solid state, such as pi-stacking and hydrogen bonding, which can influence the physical properties of the compound. wikipedia.orgnih.gov The technique works by diffracting a beam of X-rays off a single crystal, and the resulting diffraction pattern is used to construct a three-dimensional electron density map of the molecule. anton-paar.com

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential chromatographic techniques for separating components of a mixture, assessing purity, and performing quantitative analysis. savemyexams.combiomedpharmajournal.org

HPLC Analysis:

For a compound like 2-Chloro-3-(2-thenoyl)pyridine, a reversed-phase HPLC method would likely be employed. sielc.comhelixchrom.com In this setup, a nonpolar stationary phase is used with a polar mobile phase, often a mixture of water and acetonitrile (B52724) or methanol (B129727). The retention time of the compound would depend on its polarity; less polar compounds interact more strongly with the stationary phase and thus have longer retention times. By comparing the retention time to that of a known standard, the compound can be identified. The area under the chromatographic peak is proportional to the concentration of the compound, allowing for quantitative analysis. biomedpharmajournal.org

GC Analysis:

GC is suitable for the analysis of volatile and thermally stable compounds. savemyexams.com 2-Chloro-3-(2-thenoyl)pyridine would likely need to be analyzed at an elevated temperature to ensure it is in the vapor phase. The compound is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column containing the stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. As with HPLC, the retention time is used for identification, and the peak area is used for quantification. Coupling GC with a mass spectrometer (GC-MS) provides a powerful tool for both separation and structural identification of the eluted components. savemyexams.com

Structure Activity Relationship Sar Studies and Molecular Design of 2 Chloro 3 2 Thenoyl Pyridine Derivatives

Identification of Key Pharmacophoric Features within the Pyridine (B92270) and Thenoyl Moieties

A comprehensive SAR study would typically begin by identifying the key pharmacophoric features—the essential structural elements responsible for a compound's biological activity. For 2-Chloro-3-(2-thenoyl)pyridine, this would involve dissecting the roles of the pyridine nitrogen, the chlorine atom at the 2-position, the ketone linker, and the thiophene (B33073) ring of the thenoyl group. The pyridine nitrogen can act as a hydrogen bond acceptor, while the chlorine atom can influence the electronic properties of the ring and participate in halogen bonding. The thenoyl group's thiophene ring can engage in various interactions, including hydrophobic and π-stacking interactions. Without experimental data, the precise contributions of these features remain undetermined.

Impact of Substituent Modifications on Biological Potency and Selectivity

Systematic modification of substituents on both the pyridine and thenoyl rings is a cornerstone of SAR studies. Researchers would typically synthesize a library of analogs with varying electronic and steric properties at different positions to probe the chemical space around the core scaffold. For example, replacing the chlorine atom with other halogens or with electron-donating or -withdrawing groups would reveal its importance for activity. Similarly, substituting the thenoyl ring with different aromatic or heterocyclic systems would elucidate the structural requirements for optimal biological effect. The absence of such published studies for 2-Chloro-3-(2-thenoyl)pyridine means that the impact of these modifications is unknown.

Correlation of Structural Diversity with Specific Receptor Binding Affinities

To understand the mechanism of action, it is essential to correlate the structural features of a series of compounds with their binding affinities for specific biological receptors. This often involves radioligand binding assays or other biochemical assays. While general pyridine derivatives have been evaluated against a multitude of receptors, nih.gov there is no publicly available data linking 2-Chloro-3-(2-thenoyl)pyridine or its close analogs to any particular receptor with detailed binding affinity values (e.g., Kᵢ or IC₅₀).

Rational Design Principles for Enhanced Efficacy and Reduced Off-Target Effects

The culmination of SAR studies is the formulation of rational design principles. These principles guide medicinal chemists in creating new molecules with improved efficacy and a better safety profile by minimizing interactions with unintended targets (off-target effects). For the 2-Chloro-3-(2-thenoyl)pyridine scaffold, such principles would be based on the findings from the preceding sections. As this foundational data is not available, any design principles would be purely hypothetical.

Development of Novel Analogs with Improved Pharmacological Profiles

The ultimate goal of an SAR campaign is the development of novel analogs with superior pharmacological properties, such as enhanced potency, selectivity, and pharmacokinetic profiles. While patents for related compounds, like those for the production of 2-chloro-3-trifluoromethylpyridine, suggest the industrial relevance of the 2-chloropyridine (B119429) core, google.comgoogle.com the development and pharmacological profiling of novel analogs based on the 2-Chloro-3-(2-thenoyl)pyridine structure are not documented in the accessible scientific literature.

Computational Chemistry and Molecular Modeling Investigations of 2 Chloro 3 2 Thenoyl Pyridine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a potential drug molecule (the ligand) might interact with a biological target, typically a protein or enzyme.

While specific molecular docking studies on 2-Chloro-3-(2-thenoyl)pyridine are not readily found, research on similar 2-chloropyridine (B119429) derivatives highlights the utility of this approach. For instance, studies on 2-chloropyridine derivatives containing flavone (B191248) or 1,3,4-oxadiazole (B1194373) moieties have utilized molecular docking to investigate their potential as antitumor agents by targeting telomerase. In these studies, the 2-chloropyridine scaffold often plays a key role in anchoring the molecule within the active site of the target protein. The chlorine atom can participate in halogen bonding or other non-covalent interactions, enhancing the binding affinity.

A hypothetical docking study of 2-Chloro-3-(2-thenoyl)pyridine would involve preparing the 3D structure of the molecule and docking it into the active site of a relevant biological target. The results would be analyzed based on the predicted binding energy and the specific interactions formed, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the pyridine (B92270) and thenoyl rings and the amino acid residues of the protein.

Table 1: Representative Molecular Docking Data for a 2-Chloropyridine Derivative

| Parameter | Value |

| Target Protein | Telomerase (PDB ID: 3DU6) |

| Ligand | 2-chloro-pyridine derivative |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | LYS12, ARG45, TYR89 |

| Types of Interactions | Hydrogen bonds, Hydrophobic interactions |

Note: This table is illustrative and based on findings for similar compounds, not 2-Chloro-3-(2-thenoyl)pyridine itself.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by finding a statistical correlation between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and the experimentally determined activity of a series of compounds.

No specific QSAR studies for 2-Chloro-3-(2-thenoyl)pyridine were identified. However, QSAR studies on various pyridine derivatives have been successfully conducted to predict their activities for different biological targets. For example, a 2D-QSAR study on pyridine-3-carbonitriles as vasorelaxant agents identified key molecular descriptors that influence their potency.

A prospective QSAR study on a series of 2-Chloro-3-(2-thenoyl)pyridine analogs would involve synthesizing a library of related compounds, measuring their biological activity, and then calculating a range of molecular descriptors. Statistical methods such as multiple linear regression or partial least squares would then be used to build a QSAR model. Such a model could predict the activity of new, unsynthesized analogs and guide the design of more potent compounds.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (e.g., electron density, molecular orbitals) of many-body systems, particularly atoms, molecules, and the solid state. DFT calculations can provide valuable insights into a molecule's reactivity, stability, and spectroscopic properties.

While specific DFT studies on 2-Chloro-3-(2-thenoyl)pyridine are not available, research on similar molecules like 3-chloropyridine (B48278) has been performed. These studies typically involve geometry optimization to find the most stable conformation of the molecule and the calculation of various electronic properties.

For 2-Chloro-3-(2-thenoyl)pyridine, DFT calculations could be used to determine:

Optimized Geometry: The most stable three-dimensional arrangement of the atoms.

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule and helps to predict sites for electrophilic and nucleophilic attack.

Vibrational Frequencies: These can be calculated and compared with experimental infrared (IR) and Raman spectra to confirm the structure of the compound.

Table 2: Hypothetical DFT-Calculated Properties for 2-Chloro-3-(2-thenoyl)pyridine

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

Note: These values are hypothetical and would need to be confirmed by actual DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations are particularly useful for understanding the conformational flexibility of a molecule and the stability of a ligand-protein complex over time.

In the absence of specific MD simulation studies for 2-Chloro-3-(2-thenoyl)pyridine, we can infer the potential applications from studies on other ligand-protein systems. An MD simulation of 2-Chloro-3-(2-thenoyl)pyridine, either in a solvent or bound to a target protein, would provide insights into:

Conformational Flexibility: The rotational freedom around the single bond connecting the pyridine and thenoyl rings would be a key aspect to investigate. MD simulations can reveal the most populated conformations in a given environment.

Binding Stability: If docked into a protein, an MD simulation can assess the stability of the binding pose over time. It can reveal if the ligand remains in the active site and maintains its key interactions.

Solvent Effects: The behavior of the molecule in an aqueous environment can be simulated to understand its hydration and solubility characteristics.

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Properties

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions help in the early identification of compounds with poor pharmacokinetic profiles, thus reducing the attrition rate in later stages of drug development.

While specific in silico ADME predictions for 2-Chloro-3-(2-thenoyl)pyridine are not published, various online tools and software can be used to estimate these properties. The predictions are based on the molecule's structure and are derived from large datasets of compounds with known ADME properties.

Table 3: Predicted ADME Properties for 2-Chloro-3-(2-thenoyl)pyridine

| Property | Predicted Value | Interpretation |

| Molecular Weight | 195.67 g/mol | Good for oral bioavailability |

| LogP | 3.2 | Moderate lipophilicity |

| Hydrogen Bond Donors | 0 | Good for membrane permeability |

| Hydrogen Bond Acceptors | 2 | Acceptable for membrane permeability |

| Polar Surface Area | 41.1 Ų | Good for cell permeation |

| Water Solubility | Moderately soluble | May require formulation optimization |

| Cytochrome P450 Inhibition | Likely inhibitor of some isoforms | Potential for drug-drug interactions |

Note: These are predicted values from computational models and require experimental verification.

Future Research Directions and Therapeutic Potential of 2 Chloro 3 2 Thenoyl Pyridine

Exploration of Novel Synthetic Methodologies for Industrial Scale-Up

The economic viability and widespread application of any chemical compound are heavily dependent on efficient and scalable synthetic routes. For 2-Chloro-3-(2-thenoyl)pyridine and its derivatives, future research will likely focus on moving beyond laboratory-scale synthesis to robust industrial production methods.

Current synthesis of related 2-chloropyridine (B119429) intermediates often involves multi-step processes. For instance, the synthesis of 2-chloro-3-aldehyde pyridine (B92270), a related precursor, has been achieved by starting with 2-chloro-3-chloromethyl pyridine, reacting it with sodium acetate (B1210297), followed by hydrolysis and oxidation. This method is noted for its use of inexpensive raw materials and has achieved total yields of up to 90%. google.com Another common strategy for producing 2-chloropyridine analogs involves the chlorination of pyridine-N-oxides. google.com For example, 2-chloro-3-cyanopyridine (B134404) can be prepared from 3-cyanopyridine (B1664610) N-oxide using reagents like bis(trichloromethyl)carbonate, which is considered a safer chlorinating agent that reduces highly polluting waste such as sulfur dioxide or phosphorus-containing wastewater. google.com

Future methodologies for the industrial scale-up of 2-Chloro-3-(2-thenoyl)pyridine could focus on:

Process Optimization: Refining existing multi-step syntheses to improve yield, reduce reaction times, and lower costs. This includes optimizing reaction conditions like temperature, pressure, and catalyst choice. doaj.org

Flow Chemistry: Implementing continuous flow reactors instead of traditional batch processing. This can enhance safety, improve consistency, and allow for more efficient production on a large scale.

Greener Chemistry: Developing synthetic routes that use less hazardous reagents and solvents, minimize waste, and are more environmentally benign. The move away from reagents like phosphorus oxychloride to safer alternatives is an example of this trend. google.com

Catalytic Methods: Investigating novel catalysts that can improve the efficiency and selectivity of key reaction steps, such as the initial chlorination of the pyridine ring or the subsequent acylation.

A comparison of synthetic precursors for related compounds highlights different approaches that could be adapted.

| Precursor Compound | Starting Material(s) | Key Reaction Steps | Reported Yield | Reference |

| 2-Chloro-3-aldehyde pyridine | 2-chloro-3-chloromethyl pyridine | Reaction with sodium acetate, hydrolysis, oxidation | Up to 90% | google.com |

| 2-Chloro-3-cyanopyridine | 3-cyanopyridine N-oxide | Chlorination with bis(trichloromethyl)carbonate | ~45% (older methods) to higher with new reagents | google.com |

| 2,3-Dichloropyridine | 2-Chloronicotinic acid | Amidation, Hofmann degradation, Sandmeyer reaction | 70.33% | doaj.org |

| 2-Chloro-3-amino-4-methylpyridine | Ethyl cyanoacetate (B8463686) and acetone | Condensation, cyclization, chlorination, Hofmann degradation | 27% (molar total) | patsnap.com |

Development of Advanced In Vitro and In Vivo Biological Assay Systems

To unlock the therapeutic potential of 2-Chloro-3-(2-thenoyl)pyridine, a systematic evaluation of its biological activity is necessary. This involves the use of sophisticated assay systems to screen the compound against various biological targets and disease models. Based on the activities of related pyridine and pyrazine (B50134) derivatives, several areas of investigation are promising.

In Vitro Assays: Initial screening is typically performed using cell-free (biochemical) or cell-based assays. For example, derivatives of 2-chloro-3-hydrazinopyrazine have been evaluated as acetylcholinesterase (AChE) inhibitors for potential use in Alzheimer's disease. nih.govnih.gov Similarly, novel 2-chloro-pyridine derivatives containing flavone (B191248) moieties have been tested for their ability to inhibit telomerase and have shown cytotoxic effects against gastric cancer cell lines (SGC-7901). nih.gov Advanced in vitro systems for 2-Chloro-3-(2-thenoyl)pyridine could include high-throughput screening against panels of kinases, proteases, or other enzymes, as well as cytotoxicity screening against a wide range of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer). rsc.org

In Vivo Assays: Promising candidates from in vitro studies are then advanced to in vivo models, typically in animals, to assess efficacy, pharmacokinetics, and toxicology. For instance, pyridine heterocyclic hybrids have been studied in in vivo breast cancer models, where they demonstrated significant tumor inhibition. rsc.org A pyrazine analogue of an antimalarial aminopyridine was shown to be completely curative in a P. berghei-infected mouse model at an oral dose of 4x10 mg/kg. researchgate.net Future in vivo research on 2-Chloro-3-(2-thenoyl)pyridine would involve selecting appropriate animal models based on the results of in vitro screening, such as xenograft models for cancer or transgenic mouse models for neurodegenerative diseases.

Preclinical Development and Clinical Translation Prospects for Therapeutic Applications

The journey from a promising compound to a clinically approved therapeutic is long and requires extensive preclinical development. The structural motif of 2-chloropyridine is present in compounds with a wide array of pharmacological activities, suggesting several potential therapeutic applications for 2-Chloro-3-(2-thenoyl)pyridine.

Anticancer Potential: Numerous pyridine derivatives have been investigated as anticancer agents. rsc.org Their mechanisms often involve the inhibition of critical cellular processes, such as tubulin polymerization or telomerase activity. nih.govrsc.org Preclinical development in this area would involve structure-activity relationship (SAR) studies to optimize the potency and selectivity of 2-Chloro-3-(2-thenoyl)pyridine analogues, followed by detailed mechanism-of-action studies and evaluation in orthotopic and patient-derived xenograft (PDX) models.

Neurodegenerative Diseases: The demonstrated activity of related pyrazine compounds as acetylcholinesterase inhibitors suggests a potential role in treating Alzheimer's disease. nih.gov Preclinical work would focus on assessing the compound's ability to cross the blood-brain barrier, its efficacy in animal models of cognitive decline, and its selectivity for AChE over other cholinesterases.

Antimicrobial Applications: Alkyl pyridine analogues have been found to be active against drug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA). Research in this direction would involve screening 2-Chloro-3-(2-thenoyl)pyridine against a broad panel of pathogenic bacteria and fungi, determining its minimum inhibitory concentration (MIC), and investigating its mechanism of action, such as cell membrane disruption.

The following table summarizes the demonstrated biological activities of structurally related pyridine compounds, indicating promising avenues for the preclinical development of 2-Chloro-3-(2-thenoyl)pyridine.

| Compound Class | Biological Activity | Potential Therapeutic Application | Reference |

| 2-Chloro-pyridine-flavone hybrids | Telomerase inhibition, cytotoxicity | Gastric Cancer | nih.gov |

| 2-Chloro-3-hydrazinopyrazine derivatives | Acetylcholinesterase inhibition | Alzheimer's Disease | nih.gov |

| Pyridine heterocyclic hybrids | Tubulin polymerization inhibition | Breast Cancer | rsc.org |

| Alkyl pyridine analogues | Antibacterial activity | MRSA Infections | |

| 3,5-Diaryl-2-aminopyrazine analogues | Antiplasmodial activity | Malaria | researchgate.net |

Integration with Combination Therapies for Complex Diseases

Many complex diseases, such as cancer and multifactorial neurological disorders, are characterized by molecular redundancies that limit the efficacy of single-drug therapies. nih.gov Combination therapy, which involves using several drugs that act on multiple targets, can achieve better efficacy and lower toxicity than monotherapy. nih.govnih.gov

Should 2-Chloro-3-(2-thenoyl)pyridine or its derivatives prove effective as, for example, an anticancer agent, a critical area of future research would be its integration into combination regimens. The rationale for this approach is to achieve synergistic effects, where the combined therapeutic benefit is greater than the sum of the individual drug effects. nih.gov For example, if the compound is found to inhibit a specific signaling pathway, it could be combined with a traditional cytotoxic agent that induces DNA damage. Research would involve:

In vitro synergy screening: Testing the compound in combination with a library of existing approved drugs against relevant cell lines to identify synergistic, additive, or antagonistic interactions.

Mechanism-based combinations: Designing combinations based on the compound's mechanism of action. For instance, combining a targeted therapy with an immunotherapy to enhance the immune response against tumors.

In vivo validation: Evaluating the most promising combinations in animal models to confirm enhanced efficacy and assess any potential for increased toxicity.

Investigation of Potential in Agrochemical and Other Industrial Applications

Beyond pharmaceuticals, the 2-chloropyridine scaffold is a crucial building block in the agrochemical industry. wikipedia.org Pyridine-based compounds represent the fourth generation of pesticides, known for high efficacy and lower toxicity profiles. agropages.com

Agrochemicals: 2-Chloropyridine and its derivatives are key intermediates in the synthesis of fungicides, insecticides, and herbicides. wikipedia.org For example, 2-chloro-5-(trifluoromethyl)pyridine (B1661970) is a key intermediate for the herbicide fluazifop, while other chlorinated methylpyridines are used to produce neonicotinoid insecticides like imidacloprid (B1192907) and acetamiprid. agropages.comsemanticscholar.org Future research could investigate 2-Chloro-3-(2-thenoyl)pyridine as a precursor for novel agrochemicals. The "thenoyl" group may confer unique properties, and the molecule could be tested for its intrinsic pesticidal activity or serve as a starting point for the synthesis of more complex active ingredients.

Industrial Materials: Pyridine derivatives also find use in the synthesis of specialty materials. For example, 2-chloro-3-cyanopyridine is used in the synthesis of high-performance engineering plastics, where its structure can improve the arrangement of the polymer and enhance its mechanical properties. pipzine-chem.com The unique structure of 2-Chloro-3-(2-thenoyl)pyridine could be explored for its potential as a monomer or an additive in polymer chemistry to create materials with novel thermal or mechanical properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-3-(2-thenoyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : Two primary routes are documented:

- Route 1 : Reacting 2-chloronicotinoyl chloride with thiophene derivatives under Friedel-Crafts acylation conditions. A Lewis acid catalyst (e.g., AlCl₃) facilitates electrophilic substitution at the thiophene's α-position .

- Route 2 : Using 2-chloronicotinic acid with stannic chloride (SnCl₄) as a catalyst. This method avoids handling highly reactive acyl chlorides but may require stringent temperature control (~0–5°C) to minimize side reactions .

- Yield Optimization : Pre-drying solvents (e.g., CH₂Cl₂) and slow addition of reactants improve yields. Route 1 typically achieves higher purity (>95%) but lower scalability due to moisture sensitivity.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of 2-Chloro-3-(2-thenoyl)pyridine?

- NMR Analysis :

- ¹H NMR : Aromatic protons on the pyridine ring (δ 7.5–8.5 ppm) and thiophene (δ 7.1–7.3 ppm) confirm regiochemistry. Absence of broad peaks rules out residual acids.

- ¹³C NMR : Carbonyl resonance (C=O, δ ~190 ppm) and pyridine/thiophene carbons distinguish substituent positions .

Q. What nucleophilic substitution reactions are feasible at the 2-chloro position of this compound?

- Reactivity : The electron-withdrawing thenoyl group activates the 2-chloro position for SNAr (nucleophilic aromatic substitution). Common nucleophiles include:

- Amines : Produces 2-amino derivatives under mild conditions (e.g., NH₃/EtOH, 60°C).

- Thiols : Forms thioether linkages in polar aprotic solvents (DMF, DMSO) .

- Limitations : Steric hindrance from the 3-thenoyl group may reduce reactivity at the 4- and 6-positions.

Advanced Research Questions

Q. How can regioselectivity challenges in substitution reactions be addressed computationally?

- DFT Studies : Calculate Fukui indices or electrostatic potential maps to predict reactive sites. For example, the 2-chloro position shows higher electrophilicity (f⁺ > 0.1) compared to other positions due to resonance stabilization from the carbonyl group .

- Experimental Validation : Compare computed transition states with experimental product ratios (e.g., HPLC or GC-MS analysis). Adjust solvent polarity to modulate selectivity .

Q. What strategies mitigate side reactions during multi-step syntheses involving 2-Chloro-3-(2-thenoyl)pyridine?

- By-Product Analysis : Common impurities include 3-thenoylpyridine (dechlorination) or dimerization products . Use LC-MS to identify and quantify these species .

- Optimization :

- Temperature Control : Maintain <50°C to prevent thermal decomposition.

- Catalyst Screening : Transition metal catalysts (e.g., Pd/C) reduce dehalogenation side reactions in amination steps .

Q. How can discrepancies in spectroscopic data between synthetic batches be resolved?

- Case Study : If ¹H NMR shows unexpected peaks at δ 2.1–2.5 ppm, this may indicate residual stannic chloride (from Route 2). Perform EDTA washes or column chromatography (silica gel, hexane/EtOAc) to remove metal contaminants .

- Cross-Validation : Compare IR carbonyl stretches (1680–1700 cm⁻¹) with computational vibrational spectra to confirm purity .

Q. What role does the 3-thenoyl group play in stabilizing intermediates during catalytic reactions?

- Mechanistic Insight : The electron-rich thiophene ring enhances resonance stabilization of transition states in Pd-catalyzed couplings (e.g., Suzuki-Miyaura).

- Experimental Evidence : X-ray crystallography of palladium intermediates reveals π-π stacking between the thiophene and catalyst ligands, reducing activation energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.